molecular formula C4H3ClF2O2 B12210751 Ethenyl 2-chloro-2,2-difluoroacetate CAS No. 667-28-7

Ethenyl 2-chloro-2,2-difluoroacetate

Cat. No.: B12210751
CAS No.: 667-28-7
M. Wt: 156.51 g/mol
InChI Key: CNYNLFFKWBSWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl 2-chloro-2,2-difluoroacetate: is an organic compound with the molecular formula C4H4ClF2O2. It is a colorless to almost colorless liquid that is sensitive to moisture. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method for synthesizing Ethenyl 2-chloro-2,2-difluoroacetate involves the esterification of 2-chloro-2,2-difluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid.

    Industrial Production Methods: Industrially, the compound can be produced using a continuous flow process where 2-chloro-2,2-difluoroacetyl chloride reacts with methanol in a packed column reactor.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethenyl 2-chloro-2,2-difluoroacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of difluoromethylated products.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles.

    Solvents: Dichloromethane, N,N-dimethylformamide (DMF), and hexanes.

    Catalysts: Toluene-4-sulfonic acid, cesium carbonate, and potassium fluoride.

Major Products:

Mechanism of Action

The mechanism of action of Ethenyl 2-chloro-2,2-difluoroacetate involves the generation of difluorocarbene intermediates through thermal decarboxylation. These intermediates can then react with various substrates to form difluoromethylated products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Methyl 2-chloro-2,2-difluoroacetate: This compound is similar in structure but has a methyl group instead of an ethenyl group.

    Ethyl 2-chloro-2,2-difluoroacetate: Another closely related compound, differing only by the presence of an ethyl group. It shares similar applications and chemical properties.

Uniqueness: Ethenyl 2-chloro-2,2-difluoroacetate is unique due to its ethenyl group, which allows for additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications.

Properties

CAS No.

667-28-7

Molecular Formula

C4H3ClF2O2

Molecular Weight

156.51 g/mol

IUPAC Name

ethenyl 2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C4H3ClF2O2/c1-2-9-3(8)4(5,6)7/h2H,1H2

InChI Key

CNYNLFFKWBSWOZ-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.